MCL-1 Target Engagement: Meta-Substituted Phenylsulfonamido-Benzofuran as a Selective MCL-1 Inhibitor Scaffold
The target compound (meta-substituted, CAS 886891-57-2) belongs to a patent-defined chemical series (WO2017027845A1) explicitly claimed as selective inhibitors of the MCL-1 protein, a validated oncology target [1]. In contrast, the para-substituted regioisomer (CAS 886901-99-1) is not claimed for MCL-1 inhibition; its benzofuran-2-carboxamide scaffold is instead associated with modulation of Aβ42 aggregation in Alzheimer's disease models [2]. The ortho-substituted regioisomer has been profiled for antibacterial activity with an IC₅₀ of 128 µM against E. faecalis [3], a value consistent with weak dihydropteroate synthase inhibition rather than MCL-1 engagement. The patent further emphasizes that the claimed phenylsulfonamido-benzofuran derivatives are selective for MCL-1 over BCL-2 and BCL-XL, a critical differentiator in apoptosis-targeted drug discovery where pan-BCL-2 inhibition can lead to dose-limiting toxicity [1].
| Evidence Dimension | Primary biological target and selectivity profile |
|---|---|
| Target Compound Data | MCL-1 selective inhibition (patent claim; explicit MCL-1 selectivity over BCL-2 and BCL-XL) |
| Comparator Or Baseline | Para-regioisomer (CAS 886901-99-1): Aβ42 aggregation modulation; Ortho-regioisomer: antibacterial activity (IC₅₀ = 128 µM against E. faecalis); Pan-BCL-2 inhibitors: lack MCL-1 selectivity |
| Quantified Difference | Qualitative target divergence: MCL-1 (target) vs. Aβ42 (para) vs. dihydropteroate synthase (ortho); selectivity ratio vs. BCL-2/BCL-XL not quantified in public domain |
| Conditions | Target engagement inferred from patent claims (WO2017027845A1); ortho-isomer antibacterial IC₅₀ from broth microdilution assay at 18 h (BindingDB) |
Why This Matters
For researchers requiring MCL-1-selective chemical probes, the meta-substituted regioisomer is the only member of this phenylsulfonamido-benzofuran family explicitly designed and claimed for MCL-1 inhibition, whereas the para- and ortho-regioisomers address unrelated targets (Aβ42 aggregation and bacterial folate synthesis, respectively).
- [1] Cheng, E.H. et al. (2018). Phenylsulfonamido-benzofuran derivatives and uses thereof in the treatment of proliferative diseases. U.S. Patent Application Publication No. US 2018/0237407 A1. View Source
- [2] Zhao, Y., & Rao, P.P.N. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Aβ42 Aggregation Modulators. J. Med. Chem., 67, 7920–7936. View Source
- [3] BindingDB Entry BDBM50497016. Antibacterial IC₅₀ of 3-(2-(phenylsulfonamido)benzamido)benzofuran-2-carboxamide against E. faecalis ATCC 29212. View Source
